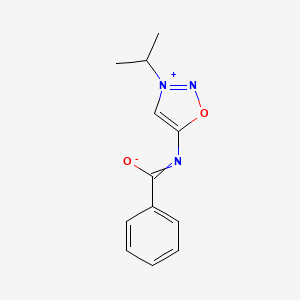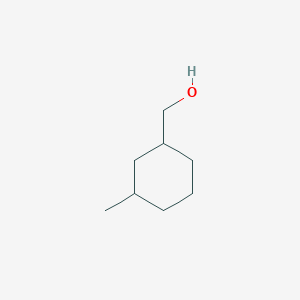
5-Ethylmorpholin-3-one
Overview
Description
5-Ethylmorpholin-3-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Characterization
5-Ethylmorpholin-3-one is utilized in chemical synthesis and characterization. For example, it is involved in the synthesis of novel molecular hybrids, such as 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones, which are characterized using various analytical techniques (Krishnan & Thanikachalam, 2021). Similarly, the synthesis and crystal structure of related compounds like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate are also studied (Marjani, 2013).
2. Biochemical and Pharmacological Studies
In biochemical and pharmacological contexts, this compound derivatives are studied for their activity and properties. For instance, Mn(II) complexes with this compound show potential catecholase-like activity, suggesting their use in understanding enzyme mechanisms (Chakraborty et al., 2016). Another study explores the synthesis, biological evaluation, and molecular docking studies of dihydropyridine analogs as potent antioxidants (Sudhana & Jangampalli Adi, 2019).
3. Environmental Applications
Compounds like this compound are examined in environmental contexts as well. Research on the sorption of organic compounds from water to soil highlights the interaction of related compounds with environmental components (Chiou et al., 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Ethylmorpholin-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can act as a substrate for certain dehydrogenases, facilitating redox reactions within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis through the activation of specific signaling cascades. Furthermore, this compound can alter the activity of key metabolic enzymes, thereby impacting cellular energy production and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes . This binding can result in the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can interact with transcription factors, influencing gene expression by modulating their activity . These interactions can lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. Over extended periods, the compound’s impact on cellular processes such as gene expression and enzyme activity can change, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and disruption of normal cellular functions . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in redox reactions, contributing to the overall metabolic flux within cells . Additionally, this compound can influence the levels of key metabolites, such as glycolate and glyoxylate, through its interactions with specific dehydrogenases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its distribution to different cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often localized to the endoplasmic reticulum (ER) and mitochondria, where it can interact with key enzymes involved in oxidative stress response and energy metabolism . Post-translational modifications, such as phosphorylation, can also influence the targeting of this compound to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s biochemical and cellular effects.
Properties
IUPAC Name |
5-ethylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-88-0 | |
| Record name | 5-Ethylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
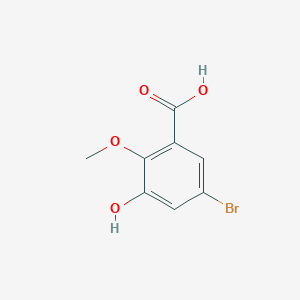
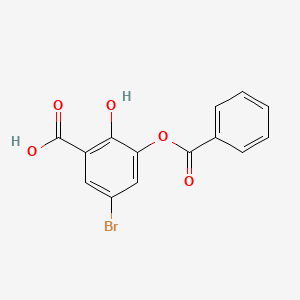
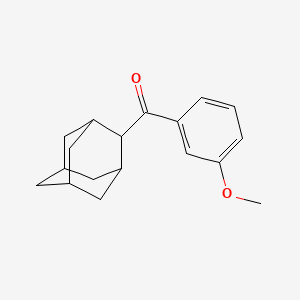


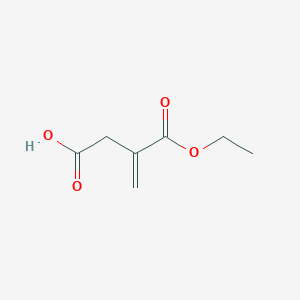


![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)



